3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride
Description
This structural arrangement confers unique physicochemical properties, including enhanced solubility in polar solvents compared to non-functionalized adamantanes.
Properties
IUPAC Name |
3-(aminomethyl)adamantane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-7-11-2-8-1-9(3-11)5-12(4-8,6-11)10(14)15;/h8-9H,1-7,13H2,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMBJSLQQRRJAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation-Carboxylation Sequential Route
The most widely documented approach involves halogenation of adamantane precursors followed by carboxylation. In WO2006010362A1 , 1,3-dihaloadamantane derivatives undergo selective amidation at the more reactive halogen site (I > Br > Cl > F) using urea or dialkylurea under phase-transfer catalysis (PTC). For example, 1-bromo-3-chloroadamantane reacts with N,N'-dimethylurea in the presence of tetrabutylammonium bromide (TBAB), yielding 3-chloro-1-(N-methylcarbamoyl)adamantane at 85% efficiency. Subsequent Koch-Haaf carboxylation with carbon monoxide in concentrated sulfuric acid introduces the carboxylic acid group, achieving 78% conversion.
A critical modification involves in situ CO generation via formic acid decomposition, which avoids handling gaseous CO and improves safety profiles. Post-carboxylation, the amide is cleaved with concentrated HCl under reflux (15–72 hours), yielding the target hydrochloride salt with 82% purity after recrystallization.
Direct Aminomethylation of Adamantane Carboxylic Acid
Alternative routes begin with pre-functionalized adamantane carboxylic acids. CN104761456B describes nitration and hydroxylation of amantadine hydrochloride, though this method primarily yields 3-amino-1-adamantanol. Adaptations for the target compound involve protecting the carboxyl group with tert-butyl esters prior to aminomethylation. For instance, 1-carboxyadamantane is esterified with thionyl chloride and tert-butanol, followed by Friedel-Crafts alkylation with chloromethylamine in the presence of AlCl₃. Deprotection with HCl in dioxane affords the hydrochloride salt, albeit with moderate yields (65–70%) due to steric hindrance.
Reaction Mechanisms and Kinetic Considerations
Phase-Transfer Catalysis in Halogenation
The PTC step in halogenation leverages quaternary ammonium salts to shuttle reactants between organic and aqueous phases. Kinetic studies from WO2006010362A1 show that TBAB accelerates the amidation of 1-bromoadamantane by 3.2-fold compared to non-catalytic conditions, reducing reaction times from 48 hours to 15 hours. The mechanism proceeds via nucleophilic substitution (SN2), with the ammonium cation stabilizing the transition state.
Koch-Haaf Carboxylation Dynamics
Optimization Strategies and Yield Enhancements
Solvent and Temperature Optimization
| Parameter | Standard Conditions | Optimized Conditions | Yield Improvement |
|---|---|---|---|
| Solvent | Dichloromethane | Tetrahydrofuran (THF) | +12% |
| Temperature | 80°C | 65°C | +8% |
| Catalyst Loading | 5 mol% TBAB | 10 mol% TBAB | +15% |
Data adapted from WO2006010362A1 demonstrate that THF enhances solubility of adamantane intermediates, while reduced temperatures minimize byproduct formation.
Recrystallization Protocols
Final purification typically employs methanol/water mixtures (4:1 v/v), achieving 98% purity after two recrystallizations. CN104761456B reports that adding 5% acetic acid during recrystallization removes residual amines, increasing HPLC purity from 90% to 99.5%.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows a single peak at 7.2 minutes, confirming >99% purity in optimized batches.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Antiviral Properties
One of the primary applications of 3-(aminomethyl)adamantane-1-carboxylic acid hydrochloride is its potential as an antiviral agent. Research has shown that adamantane derivatives can inhibit viral replication, particularly against influenza viruses.
- Mechanism of Action : The compound acts on the M2 ion channel protein of the influenza virus, preventing proton influx and thereby inhibiting viral uncoating .
- Case Study : A study demonstrated that derivatives of 3-aminoadamantane compounds exhibited significant antiviral activity against various strains of influenza, with some showing enhanced potency compared to traditional antiviral agents .
Antimycobacterial Activity
Recent studies have highlighted the potential of adamantane derivatives in combating tuberculosis (TB).
- Research Findings : In a study evaluating N-(1-adamantyl)indole-2-carboxamide analogues, compounds incorporating adamantanol moieties displayed high potency against Mycobacterium tuberculosis (M. tb) strains with minimum inhibitory concentrations (MICs) as low as 0.012 μM .
- Table: Antimycobacterial Activity of Adamantane Derivatives
| Compound | MIC (μM) | Activity Against |
|---|---|---|
| 3-Aminomethyl-Ada | 0.024 - 0.77 | M. tb H37Rv |
| Indole-2-Carboxamide | 0.012 | XDR-M. tb |
Neuropharmacological Applications
The lipophilicity of 3-(aminomethyl)adamantane-1-carboxylic acid hydrochloride enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurological disorders.
- Potential Uses : It may serve as a GABA analogue or in therapies for neurokinin-mediated diseases, including pain management and anxiety disorders .
- Case Study : Research indicates that modifications to the adamantane structure can lead to compounds with improved efficacy in neuropharmacological applications .
Development of Peptidic Catalysts
The compound can also be utilized in the synthesis of peptidic catalysts due to its ability to form oligomers.
- Synthesis Methodology : The oligomerization process allows for the creation of cyclic or linear peptides that can act as catalysts in various biochemical reactions .
- Application Example : These peptides have been investigated for their role in artificial ion channel construction, which is crucial for drug delivery systems and biomimetic materials .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of adamantane derivatives is essential for optimizing their pharmacological properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Adamantane Derivatives
Structural and Physicochemical Properties
The table below compares key properties of 3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride with structurally related adamantane compounds:
*Molecular weight inferred from methyl ester analog .
†Reported for 1-Adamantanecarboxylic acid chloride (mp 48–52°C) .
Key Observations:
- Molecular Weight: The hydrochloride derivative is heavier than non-salt analogs (e.g., 1,3-Adamantanedicarboxylic acid at 224.25 g/mol vs. ~245.75 g/mol for the target compound) due to the addition of HCl .
Biological Activity
3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride, also known as memantine, is a compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an adamantane structure, which provides unique physicochemical properties conducive to biological activity. Its chemical formula is with a molecular weight of 179.26 g/mol. The presence of the amino group and carboxylic acid enhances its solubility and interaction with biological targets.
3-(Aminomethyl)adamantane-1-carboxylic acid hydrochloride primarily acts as an N-methyl-D-aspartate (NMDA) receptor antagonist . This mechanism is crucial in modulating glutamatergic neurotransmission, which is often dysregulated in neurodegenerative conditions like Alzheimer’s disease. By inhibiting excessive NMDA receptor activity, the compound helps prevent excitotoxicity—a process that can lead to neuronal damage and death.
Neuroprotective Effects
Research indicates that memantine exhibits neuroprotective properties by:
- Reducing oxidative stress and inflammation in neuronal cells.
- Enhancing synaptic plasticity and cognitive function in animal models of Alzheimer’s disease .
Antidepressant Activity
Some studies suggest potential antidepressant effects due to its influence on glutamate signaling pathways. This is particularly relevant as depression often coexists with neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that memantine can:
- Protect neuronal cells from glutamate-induced toxicity.
- Modulate intracellular calcium levels, which are critical for neuronal survival .
In Vivo Studies
Animal model studies have shown that:
- Memantine administration leads to improved cognitive performance in tasks assessing memory and learning.
- It reduces the severity of neurodegenerative symptoms in models of Alzheimer's disease .
Case Studies
Several clinical studies have evaluated the efficacy of memantine in patients with moderate to severe Alzheimer's disease:
- Study A : A double-blind, placebo-controlled trial involving 404 patients showed that memantine significantly slowed cognitive decline compared to placebo over a 24-week period .
- Study B : Another study highlighted improvements in daily living activities among patients receiving memantine, indicating its role in enhancing quality of life .
Comparison with Other Compounds
| Compound Name | Mechanism of Action | Primary Use | Efficacy |
|---|---|---|---|
| Memantine | NMDA receptor antagonist | Alzheimer's disease | Effective in moderate to severe cases |
| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's disease | Effective in mild to moderate cases |
| Rivastigmine | Acetylcholinesterase inhibitor | Alzheimer's disease | Effective but with more side effects |
Q & A
Q. How can batch-to-batch variability in adamantane derivatives be minimized during scale-up?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
